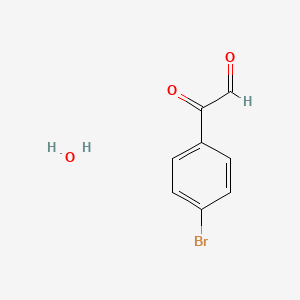

4-Bromophenylglyoxal hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOONPDHKLYFDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)Br.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80352-42-7 | |

| Record name | 4-Bromophenylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Bifunctional Linchpin in Complex Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromophenylglyoxal Hydrate

This guide provides an in-depth analysis of this compound (CAS No. 80352-42-7), a versatile bifunctional reagent crucial for advanced organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, synthesis, reactivity, and core applications, with a focus on the causal relationships behind its synthetic utility.

This compound is a specialized organic intermediate valued for its dual reactivity. It incorporates both a highly reactive α-ketoaldehyde (glyoxal) moiety and a brominated aromatic ring. This unique combination allows for sequential, orthogonal chemical transformations, making it a powerful building block for constructing complex molecular architectures, particularly heterocyclic systems prevalent in pharmaceuticals and agrochemicals.[1]

The glyoxal hydrate functionality serves as a precursor to a 1,2-dicarbonyl system, an ideal electrophile for condensation reactions with various nucleophiles to form nitrogen-containing heterocyles. Concurrently, the 4-bromophenyl group acts as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[2] This strategic placement of reactive sites enables chemists to first build a core heterocyclic structure and then introduce further molecular complexity at a well-defined position, a cornerstone of modern drug design.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

Key Properties

The essential physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 80352-42-7 | [3] |

| IUPAC Name | 2-(4-bromophenyl)-2-oxoacetaldehyde;hydrate | [3] |

| Synonyms | (4-Bromophenyl)(oxo)acetaldehyde hydrate, p-Bromophenylglyoxal hydrate | [3] |

| Molecular Formula | C₈H₇BrO₃ (as hydrate) | [3] |

| Molecular Weight | 231.04 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | ~132 °C | [4] |

| Boiling Point | ~340 °C at 760 mmHg (anhydrous, predicted) | [4] |

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Synthesis and Manufacturing

The most established and logical route to this compound is through the oxidation of the corresponding α-methyl ketone, 4'-bromoacetophenone. This transformation specifically targets the methyl group for oxidation to the aldehyde level while leaving the ketone intact.

Synthetic Pathway Overview

The synthesis is a two-step process starting from bromobenzene.

Caption: Synthetic route to this compound.

Representative Synthesis Protocol

Step 1: Synthesis of 4'-Bromoacetophenone (Precursor) The precursor is prepared via Friedel-Crafts acylation of bromobenzene. A robust protocol involves using acetic anhydride and anhydrous aluminum chloride.

Step 2: Oxidation to this compound This step involves the selective oxidation of the methyl group of 4'-bromoacetophenone.

-

Reagents: 4'-Bromoacetophenone, Selenium Dioxide (SeO₂), Dioxane (solvent), Water.

-

Principle: Selenium dioxide is a specific and effective reagent for oxidizing activated methylene and methyl groups adjacent to a carbonyl to the corresponding carbonyl group. The reaction proceeds via an enol intermediate, followed by a[5][6]-sigmatropic rearrangement of an allyl selenite species.

-

Methodology (Adapted from Organic Syntheses):

-

A mixture of selenium dioxide (1.0 eq) and a small amount of water is dissolved in dioxane with gentle heating (50-60 °C) in a three-necked flask equipped with a reflux condenser and mechanical stirrer. The water is crucial for dissolving the SeO₂.

-

4'-Bromoacetophenone (1.0 eq) is added to the solution.

-

The mixture is heated to reflux and stirred for 4-6 hours. The progress is monitored by TLC. During the reaction, elemental selenium precipitates as a black or red solid.

-

After completion, the hot solution is decanted from the selenium precipitate.

-

The solvent (dioxane) is removed under reduced pressure. The crude product is anhydrous 4-bromophenylglyoxal, a yellow oil or low-melting solid.

-

To form the stable hydrate, the crude product is dissolved in 3-4 volumes of hot water. Upon cooling, this compound crystallizes and can be collected by filtration as a stable, off-white solid.

-

Key Reactions and Synthetic Utility

The power of this compound lies in its ability to act as a scaffold for building complex heterocyclic systems. A prime example is its use in the synthesis of quinoxalines, a class of compounds with significant biological activity.

Mechanism: Quinoxaline Formation

The reaction between an aryl glyoxal and an ortho-phenylenediamine is a classic, high-yield condensation reaction.

Caption: Reaction pathway for quinoxaline synthesis.

The reaction proceeds via a two-step condensation. The more reactive aldehyde of the glyoxal first reacts with one of the amino groups of the diamine to form an imine. This is followed by an intramolecular cyclization where the second amino group attacks the ketone carbonyl, forming a six-membered dihydroquinoxaline ring. This intermediate readily loses a second molecule of water and undergoes spontaneous air oxidation to achieve the stable, aromatic quinoxaline ring system.

Field-Proven Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoxaline

This protocol is based directly on a published procedure, demonstrating a self-validating system where a high-purity product is obtained under simple and efficient conditions.[6]

-

Objective: To synthesize 2-(4-bromophenyl)quinoxaline via condensation.

-

Materials:

-

This compound (2.0 mmol)

-

Benzene-1,2-diamine (o-phenylenediamine) (3.0 mmol, 1.5 eq)

-

Ethanol (5 mL)

-

-

Methodology:

-

A suspension of this compound (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) is prepared in ethanol (5 mL) in a round-bottom flask. A slight excess of the diamine is used to ensure complete consumption of the glyoxal.

-

The mixture is stirred at room temperature. The reaction is typically rapid, and the formation of a precipitate is observed.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting glyoxal is fully consumed.

-

The resulting precipitate (the product) is collected by vacuum filtration.

-

The collected solid is washed with a small amount of cold ethanol to remove any unreacted diamine and other soluble impurities.

-

The product is dried to afford 2-(4-bromophenyl)quinoxaline as a light yellow solid.

-

-

Validation: The reported yield for this procedure is 92.5%, and the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain crystals suitable for X-ray analysis.[6]

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard spectroscopic methods are employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit a characteristic AA'BB' splitting pattern (two doublets) in the ~7.6-8.0 ppm region due to the para-substitution. The aldehydic proton (in the anhydrous form) would appear significantly downfield (>9.5 ppm). In its stable hydrate form, the geminal diol protons (-CH(OH)₂) and the water of hydration may appear as a broad, exchangeable singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the two carbonyl carbons (ketone and aldehyde) in the 185-200 ppm range. Four distinct signals are expected in the aromatic region (125-140 ppm), with the carbon attached to the bromine atom showing a characteristic lower intensity.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong carbonyl (C=O) stretching bands around 1680-1710 cm⁻¹. A broad O-H stretch will also be present above 3200 cm⁻¹ due to the hydrate form.

Conclusion and Future Outlook

This compound stands out as a strategically designed synthetic intermediate. Its dual-functional nature provides a robust platform for the efficient synthesis of complex heterocyclic structures, such as quinoxalines, which are of significant interest in medicinal chemistry. The straightforward and high-yielding nature of its condensation reactions, coupled with the potential for subsequent functionalization at the bromine position, ensures its continued relevance in both academic research and industrial drug discovery programs. Future applications will likely leverage this reagent in diversity-oriented synthesis and the construction of novel compound libraries for high-throughput screening.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7BrO3 | CID 12329346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromophenyl glyoxal hydrate [oakwoodchemical.com]

- 5. rsc.org [rsc.org]

- 6. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Bromophenylglyoxal Hydrate

This guide provides a comprehensive technical overview of 4-bromophenylglyoxal hydrate, a versatile bifunctional reagent increasingly utilized in chemical biology and drug development. Designed for researchers, scientists, and professionals in these fields, this document delves into the molecule's structural characteristics, chemical reactivity, and practical applications, with a focus on its role as an arginine-selective bioconjugation agent.

Introduction to this compound

This compound is an organic compound featuring a brominated phenyl ring attached to a glyoxal moiety. In its solid form, it exists as a hydrate, with a water molecule associated with the electrophilic aldehyde group.[1][2][3] This hydration is a common feature of glyoxals and plays a significant role in their stability and reactivity in aqueous environments.[4] The presence of both a reactive dicarbonyl system and a bromophenyl group makes it a valuable intermediate in organic synthesis and a powerful tool for the chemical modification of biomolecules.[5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 2-(4-bromophenyl)-2-oxoacetaldehyde hydrate | [3] |

| Synonyms | (4-Bromophenyl)(oxo)acetaldehyde hydrate | [2] |

| CAS Number | 80352-42-7 | [2] |

| Molecular Formula | C₈H₇BrO₃ | [3] |

| Molecular Weight | 231.04 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | [2] |

| Purity | Typically ≥95% | - |

| Melting Point | ~132 °C | - |

| Solubility | Soluble in organic solvents such as DMSO and DMF; forms a hydrate in water. | - |

| Storage | Store in a cool, dry place, protected from light and moisture. | [5] |

The Molecular Structure of this compound

The functionality of this compound is intrinsically linked to its molecular structure. While a definitive crystal structure for this specific hydrate is not publicly available in crystallographic databases, we can infer its key structural features from related compounds and spectroscopic principles.

Inferred Crystallographic and Three-Dimensional Structure

In the solid state, the aldehyde group of 4-bromophenylglyoxal is expected to exist predominantly as a geminal diol (hydrate). This is due to the electron-withdrawing effect of the adjacent benzoyl group, which increases the electrophilicity of the aldehyde carbon, favoring nucleophilic attack by water.

The overall molecule would consist of a planar 4-bromophenyl ring connected to the glyoxal moiety. The C-Br bond, the phenyl ring, and the carbonyl group will lie in a plane to maximize conjugation. The geminal diol group will extend from this plane. Intermolecular hydrogen bonding between the hydroxyl groups of the geminal diol and with adjacent molecules is anticipated to be a key feature of the crystal packing.

Note on Crystallographic Data: As of the writing of this guide, a specific entry for the crystal structure of this compound is not found in the Cambridge Structural Database (CSD). The structural description provided here is based on the known chemistry of similar aryl glyoxal hydrates.[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound. Below are the expected characteristic signals in NMR, IR, and Mass Spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the 4-bromophenyl ring would appear as two doublets in the aromatic region (typically δ 7.5-8.0 ppm) due to ortho- and meta-coupling. The proton of the geminal diol (CH(OH)₂) would likely appear as a singlet at a characteristic downfield shift. The hydroxyl protons may be broad and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (C=O) and the hydrated aldehyde carbon (CH(OH)₂). The aromatic carbons would also be visible, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the ketone would be prominent, typically in the region of 1680-1700 cm⁻¹.

-

Broad absorption bands in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the geminal diol and the water of hydration.

-

C-H stretching and bending vibrations for the aromatic ring would also be present.

-

-

Mass Spectrometry (MS):

-

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak corresponding to the anhydrous form (C₈H₅BrO₂) after the loss of the water molecule. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would be a key diagnostic feature.

-

Note on Spectroscopic Data: This guide provides predicted spectroscopic features. For definitive identification, researchers should acquire and interpret spectra on their specific sample and compare it with reference data if available.

Chemical Reactivity and Mechanism of Action

The utility of this compound stems from the dual reactivity of its functional groups. The bromophenyl moiety can participate in cross-coupling reactions, while the dicarbonyl unit is a potent electrophile.[6]

The Role of the Hydrate in Aqueous Solution

In aqueous solution, 4-bromophenylglyoxal exists in equilibrium between its anhydrous dicarbonyl form and its hydrated geminal diol form. The anhydrous form is the reactive species in many reactions. The stability of the hydrate is pH-dependent, with acidic conditions generally favoring the hydrate.[4]

References

- 1. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00018D [pubs.rsc.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H7BrO3 | CID 12329346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Infrared characterization of hydrated products of glyoxal in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 5195-29-9: 4-Bromophenylglyoxal | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

Topic: 4-Bromophenylglyoxal Hydrate: A Comprehensive Guide to Synthesis, Purification, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenylglyoxal hydrate (CAS No. 80352-42-7) is a pivotal bifunctional building block in modern organic and medicinal chemistry.[1][2][3] Its unique structure, featuring a reactive 1,2-dicarbonyl system and a versatile brominated aromatic ring, makes it an indispensable intermediate for constructing complex heterocyclic scaffolds found in numerous drug candidates.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 4-bromoacetophenone via selenium dioxide oxidation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol for both synthesis and purification, and outline the analytical techniques required for robust quality control and characterization.

Strategic Overview: The Rationale Behind the Riley Oxidation

The synthesis of aryl glyoxals from their corresponding acetophenones is a classic transformation. Among the available oxidative methods, the Riley oxidation, which employs selenium dioxide (SeO₂), stands out for its reliability and specificity in converting an α-methylene group adjacent to a carbonyl into a new carbonyl group, thus forming a 1,2-dicarbonyl compound.[4][5][6][7]

Why Selenium Dioxide?

The choice of SeO₂ is not arbitrary; it is grounded in its specific reactivity profile. The mechanism provides insight into its efficacy. The reaction is initiated by the attack of the enol tautomer of the starting ketone (4-bromoacetophenone) on the electrophilic selenium atom of SeO₂.[6] This is followed by a series of rearrangements and the elimination of water and elemental selenium, which precipitates from the reaction mixture as a red or black solid.[6] This precipitation helps drive the reaction to completion. The final product, 2-(4-bromophenyl)-2-oxoacetaldehyde, is highly electrophilic and readily forms a stable hydrate in the presence of water, which is often present in the reaction medium or added during workup. This hydrated form is typically a stable, crystalline solid, making it easier to handle and purify than the anhydrous aldehyde.[2]

Safety Imperative: It is crucial to underscore that all selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated chemical fume hood.[4][5] All waste containing selenium must be disposed of according to institutional safety protocols.

Synthesis Workflow

The overall process can be visualized as a linear progression from starting material to the final, characterized product. Each stage requires meticulous execution to ensure high yield and purity.

Caption: Workflow for this compound Production.

Detailed Experimental Protocols

Part A: Synthesis via Selenium Dioxide Oxidation

This protocol is based on established procedures for the Riley oxidation of acetophenones.[7][8]

Reactant & Solvent Data:

| Compound | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Mass / Volume |

| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 50.2 | 1.0 | 10.0 g |

| Selenium Dioxide | SeO₂ | 110.96 | 55.2 | 1.1 | 6.12 g |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 100 mL |

| Water | H₂O | 18.02 | - | - | 5 mL |

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Perform the entire operation within a certified chemical fume hood.

-

Charging the Flask: To the flask, add 4-bromoacetophenone (10.0 g, 50.2 mmol) and selenium dioxide (6.12 g, 55.2 mmol, 1.1 eq.).

-

Solvent Addition: Add 1,4-dioxane (100 mL) and water (5 mL) to the flask. The mixture will form a suspension.

-

Reaction: Heat the mixture to reflux (approximately 100-101°C) with vigorous stirring. A black precipitate of elemental selenium will begin to form.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup - Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of dioxane or ethyl acetate.

-

Workup - Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The result will be a crude yellow-orange solid or oil.

Part B: Purification by Recrystallization

The goal of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent system from which it will precipitate in a highly pure, crystalline form upon cooling, leaving impurities behind in the mother liquor.

Procedure:

-

Solvent Preparation: Prepare a solvent mixture of ethanol and water.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If any insoluble material remains, perform a hot filtration.

-

Crystallization: To the hot, clear solution, add water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the turbidity, creating a saturated solution.

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the resulting white to off-white crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove residual ethanol.

-

Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight. The expected yield of the pure product is typically in the range of 70-85%.

Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step. The following data are characteristic of pure this compound.

-

Appearance: White to pale yellow crystalline solid.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Expect aromatic protons to appear as two doublets in the ~δ 7.7-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

The methine proton of the hydrated glyoxal (CH(OH)₂) typically appears as a singlet around δ 5.5-6.0 ppm.

-

The two hydroxyl protons of the hydrate will appear as a broad singlet or two distinct signals that may exchange with D₂O.

-

-

IR Spectroscopy (KBr Pellet, cm⁻¹):

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the ketone C=O stretch.

-

A broad, strong absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the gem-diol (hydrate).

-

-

Mass Spectrometry (EI or ESI):

-

The molecular ion of the hydrate is often not observed. Instead, the spectrum will show a peak corresponding to the anhydrous form (M-H₂O) at m/z 214 and 216.

-

The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) with an approximate 1:1 intensity ratio for these peaks is a definitive confirmation.[11]

-

Conclusion

This guide outlines a robust and reproducible method for the synthesis and purification of this compound, a valuable intermediate in pharmaceutical R&D.[1] The Riley oxidation of 4-bromoacetophenone provides a direct route to this compound. By understanding the underlying chemistry, adhering to the detailed protocols, and performing rigorous analytical characterization, researchers can confidently produce high-purity material essential for the successful advancement of their discovery and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. adichemistry.com [adichemistry.com]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CAS: 80352-42-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. This compound | C8H7BrO3 | CID 12329346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Definitive Guide to the Synthesis and Characterization of (4-Bromophenyl)(oxo)acetaldehyde Hydrate

Abstract

This technical guide provides a comprehensive overview of (4-bromophenyl)(oxo)acetaldehyde hydrate, a key building block in synthetic organic chemistry and drug discovery. The document details a robust synthetic protocol, outlines purification procedures, and offers an in-depth analysis of its structural and spectroscopic characterization. By elucidating the causality behind experimental choices and providing validated methodologies, this guide serves as an essential resource for researchers, scientists, and professionals in drug development, enabling them to confidently synthesize, handle, and characterize this versatile reagent.

Introduction: The Significance of α-Keto Aldehydes

α-Keto aldehydes, and their corresponding hydrates, are a class of organic compounds possessing two adjacent carbonyl functionalities. This arrangement imparts a unique reactivity profile, making them highly valuable synthons in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[1] (4-Bromophenyl)(oxo)acetaldehyde, also known as 4-bromophenylglyoxal, is a prominent member of this class. The presence of the bromine atom on the phenyl ring provides a convenient handle for further functionalization through various cross-coupling reactions, enhancing its utility in medicinal chemistry and materials science.

In aqueous or protic environments, (4-bromophenyl)(oxo)acetaldehyde readily exists in its stable hydrate form, 2,2-dihydroxy-1-(4-bromophenyl)ethan-1-one. This equilibrium between the anhydrous and hydrated forms is a critical consideration in its synthesis, purification, and characterization. This guide will focus primarily on the stable, crystalline hydrate.

Synthesis of (4-Bromophenyl)(oxo)acetaldehyde Hydrate

The most reliable and widely adopted method for the synthesis of arylglyoxals is the selenium dioxide-mediated oxidation of the corresponding acetophenone.[2] This method is known for its high efficiency and good yields. The following protocol is adapted from the well-established procedure for the synthesis of phenylglyoxal and is directly applicable to the preparation of the 4-bromo derivative.

Synthetic Workflow

The synthesis proceeds via the oxidation of 4'-bromoacetophenone using selenium dioxide in a suitable solvent system. The workflow can be visualized as follows:

Caption: Synthetic workflow for (4-Bromophenyl)(oxo)acetaldehyde Hydrate.

Detailed Experimental Protocol

Materials:

-

4'-Bromoacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 30:1 v/v). Heat the mixture to approximately 50-60 °C with stirring until the selenium dioxide has completely dissolved.

-

Addition of Substrate: To the clear solution, add 4'-bromoacetophenone (1.0 eq.) in one portion.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will form. Decant the hot solution from the selenium precipitate.

-

Solvent Removal: Remove the dioxane and water under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Hydration: Dissolve the crude yellow oily product in a minimal amount of hot water. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization. Collect the off-white to pale yellow crystals of (4-bromophenyl)(oxo)acetaldehyde hydrate by vacuum filtration, wash with a small amount of cold water, and air dry.

Physicochemical Properties

A summary of the key physicochemical properties of (4-bromophenyl)(oxo)acetaldehyde hydrate is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇BrO₃ | [3] |

| Molecular Weight | 231.04 g/mol | [3] |

| CAS Number | 80352-42-7 | [3] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 132 °C | [3] |

| Solubility | Soluble in hot water, common organic solvents |

Spectroscopic Characterization

The structural elucidation of (4-bromophenyl)(oxo)acetaldehyde hydrate is achieved through a combination of spectroscopic techniques. The presence of the gem-diol functionality in the hydrate form gives rise to characteristic spectral features that distinguish it from its anhydrous counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the hydrate. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy:

The proton NMR spectrum of the hydrate is expected to show the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~ 7.6 - 7.8 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~ 5.5 - 6.0 | Singlet | 1H | Methine proton of the gem-diol (CH(OH)₂) |

| ~ 6.0 - 6.5 | Broad Singlet | 2H | Hydroxyl protons of the gem-diol (CH(OH)₂) |

Note: The chemical shifts of the hydroxyl protons are variable and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides further evidence for the hydrated structure:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 190 - 195 | Carbonyl carbon (C=O) |

| ~ 130 - 140 | Quaternary aromatic carbon attached to the carbonyl |

| ~ 128 - 132 | Aromatic CH carbons |

| ~ 125 - 128 | Aromatic carbon attached to bromine (C-Br) |

| ~ 90 - 95 | Gem-diol carbon (CH(OH)₂) |

The signal in the 90-95 ppm range is highly characteristic of the hydrated gem-diol carbon and is absent in the anhydrous form.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad, Strong | O-H stretching of the gem-diol and water of hydration |

| ~ 1680 - 1700 | Strong | C=O stretching of the aryl ketone |

| ~ 1580 - 1600 | Medium | C=C stretching of the aromatic ring |

| ~ 1000 - 1100 | Strong | C-O stretching of the gem-diol |

The broad O-H stretching band is a definitive indicator of the hydrate form.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under typical electron ionization (EI) conditions, the water molecule is often lost, and the spectrum resembles that of the anhydrous form.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the anhydrous form (m/z = 212/214) may be observed, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

α-Cleavage: The primary fragmentation pathway is the cleavage of the bond between the two carbonyl groups, leading to the formation of a stable 4-bromobenzoyl cation.[4][5]

-

[BrC₆H₄CO]⁺: A prominent peak at m/z = 183/185.

-

-

Loss of CO: The 4-bromobenzoyl cation can further lose a molecule of carbon monoxide to give the 4-bromophenyl cation.

-

[BrC₆H₄]⁺: A significant peak at m/z = 155/157.

-

Caption: Major fragmentation pathways of (4-Bromophenyl)(oxo)acetaldehyde.

Safety and Handling

(4-Bromophenyl)(oxo)acetaldehyde hydrate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Bromophenyl)(oxo)acetaldehyde hydrate is a valuable and versatile reagent in organic synthesis. This guide has provided a detailed and practical framework for its synthesis, purification, and comprehensive characterization. By understanding the interplay between its anhydrous and hydrated forms and by utilizing the spectroscopic data and methodologies presented herein, researchers can effectively employ this compound in their synthetic endeavors with a high degree of confidence and safety.

References

- 1. GCMS Section 6.11.4 [people.whitman.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

4-Bromophenylglyoxal hydrate solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 4-Bromophenylglyoxal Hydrate

Introduction

This compound is a bifunctional organic compound featuring a brominated aromatic ring, a ketone, and a hydrated aldehyde group.[1] Its utility as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds, is well-established.[2] The presence of multiple reactive sites, including the carbonyl groups and the aryl bromide, makes it a valuable building block for creating complex molecular architectures.

A thorough understanding of the solubility and stability of this compound is paramount for researchers and drug development professionals. Inconsistent solubility can lead to inaccurate dosing in biological assays and variable reaction kinetics in synthetic protocols. Likewise, unanticipated degradation can result in the formation of impurities, potentially compromising the integrity of experimental outcomes and the safety of the final products. This guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its solubility and stability profiles, and offers detailed protocols for their evaluation.

Caption: Chemical structure of this compound.

Part 1: Physicochemical Properties and Solubility Profile

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C8H7BrO3 | [3][4][5] |

| Molecular Weight | 231.04 g/mol | [3] |

| Appearance | Off-white to yellow or brown solid/powder | [1][4] |

| CAS Number | 80352-42-7 | [3][4] |

Section 1.1: Understanding the Solubility of this compound

The solubility of this compound is dictated by its molecular structure. The presence of a polar gem-diol (the hydrated aldehyde) and a ketone group suggests potential solubility in polar solvents through hydrogen bonding. However, the nonpolar bromophenyl ring can limit solubility in highly polar solvents like water and enhance it in organic solvents. A classic "like dissolves like" principle applies, suggesting that a balance of polarity in the solvent will likely yield the best solubility.

Section 1.2: Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Dichloromethane | |||

| Acetonitrile |

Section 1.3: Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a crystalline solid like this compound.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Temperature-controlled water bath or incubator

-

Analytical balance

Procedure:

-

Solvent Addition: To a pre-weighed vial, add a known mass of this compound (e.g., 10 mg).

-

Initial Solvent Addition: Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.

-

Equilibration: Cap the vial and place it in a temperature-controlled environment (e.g., 25°C). Vortex the mixture vigorously for 1-2 minutes.

-

Observation: Observe the mixture. If the solid has completely dissolved, it is soluble at or above the current concentration.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another small, measured volume of the solvent.

-

Repeat Equilibration and Observation: Repeat steps 3-5 until the solid is fully dissolved.

-

Calculation: The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the compound.

Caption: Experimental workflow for solubility determination.

Part 2: Stability Profile and Degradation Pathways

Section 2.1: Factors Influencing the Stability of this compound

The chemical stability of this compound is influenced by several factors, primarily its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress. The α-keto aldehyde moiety is the most reactive part of the molecule and is prone to degradation.

-

Hydrolysis: The gem-diol is in equilibrium with the aldehyde form, which can be susceptible to both acid and base-catalyzed degradation.

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids. The presence of atmospheric oxygen or oxidizing agents can lead to the formation of 4-bromobenzoylformic acid.

-

Photolysis: Aromatic ketones can be sensitive to UV light, which may induce photochemical reactions.[6][7][8]

-

Thermal Stress: Elevated temperatures can accelerate degradation reactions and may also cause dehydration of the hydrate.

Caption: Factors affecting the stability of this compound.

Section 2.2: Recommended Storage Conditions

To ensure the integrity of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.

Section 2.3: Forced Degradation Studies: A Practical Approach

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[9][10][11] These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[9][10]

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples and analyze them using a stability-indicating analytical method (e.g., HPLC).

-

Compare the results to an unstressed control sample.

Protocols:

-

Hydrolysis Study:

-

Acidic: Adjust the solution to pH 1-2 with 0.1 M HCl.

-

Basic: Adjust the solution to pH 12-13 with 0.1 M NaOH.

-

Neutral: Use water or a neutral buffer.

-

Incubate samples at an elevated temperature (e.g., 60°C) and analyze at time points such as 0, 2, 4, 8, and 24 hours.[12]

-

-

Oxidative Degradation Study:

-

Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution.

-

Keep the mixture at room temperature and analyze at various time intervals.[2]

-

-

Photostability Study (ICH Q1B):

-

Expose the solid compound and its solution to a light source that provides both UV and visible light.[6][7][8]

-

The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[6][7]

-

A control sample should be protected from light.

-

-

Thermal Stability Study:

-

Solid State: Place the solid compound in an oven at elevated temperatures (e.g., 60°C, 80°C).

-

Solution: Heat the solution of the compound at similar temperatures.

-

Analyze at predetermined time points.

-

Section 2.4: Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[14][15]

Recommended HPLC Method Development Strategy:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile or methanol and water (with a pH modifier like formic acid or ammonium acetate) is typically effective for separating aromatic compounds and their more polar degradants.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[16]

Part 3: Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[3] Therefore, appropriate safety precautions must be taken during handling.

-

Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Skin Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling.

References

- 1. CAS 5195-29-9: 4-Bromophenylglyoxal | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H7BrO3 | CID 12329346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-Bromophenyl glyoxal hydrate [oakwoodchemical.com]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ijcrt.org [ijcrt.org]

- 11. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "HPLC Method development and instrument QC for Aldehyde and Ketone comp" by Trevor O'Neil and Seth Lyman [digitalcommons.usu.edu]

- 15. auroraprosci.com [auroraprosci.com]

- 16. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide to the Arginine-Specific Modification by 4-Bromophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arginine Modification

In the landscape of bioconjugation and proteomics, the ability to selectively modify amino acid residues is paramount for elucidating protein function, developing novel therapeutics such as antibody-drug conjugates (ADCs), and creating advanced diagnostic tools. While lysine and cysteine residues have historically been the primary targets for chemical modification, their abundance or specific roles in disulfide bonding can present challenges, including product heterogeneity and loss of function. The guanidinium group of arginine, with its high pKa ensuring its presence on protein surfaces, offers a valuable, less-disruptive target for modification.

This guide provides a comprehensive technical overview of the reaction between 4-bromophenylglyoxal hydrate and the guanidinium side chain of arginine. We will delve into the underlying chemical mechanism, provide field-proven experimental protocols, and discuss the analytical methodologies required for the characterization of the resulting adducts. This document is intended to serve as a practical resource for scientists seeking to leverage this specific and stable modification in their research and development endeavors.

The Reagents: this compound and Arginine

This compound: This α-dicarbonyl compound is the key reagent for the selective modification of arginine. The presence of the bromo-substituent on the phenyl ring can be leveraged for further downstream applications, such as cross-linking or as a heavy atom for crystallographic studies. Like other phenylglyoxal derivatives, it exhibits high specificity for the guanidinium group of arginine over other nucleophilic amino acid side chains under mild reaction conditions.[1][2]

Arginine: The target amino acid possesses a unique guanidinium group at the terminus of its side chain. This functional group is highly basic and, under physiological conditions, is protonated and positively charged. The nucleophilicity of the guanidinium nitrogens is key to the reaction with the electrophilic dicarbonyl centers of 4-bromophenylglyoxal.

The Reaction Mechanism: A Step-by-Step Elucidation

The reaction of 4-bromophenylglyoxal with the guanidinium group of arginine proceeds through a series of nucleophilic additions and cyclizations to form stable adducts. The reaction can result in either a 1:1 or a 2:1 stoichiometry of 4-bromophenylglyoxal to arginine.[3][4]

Formation of the 1:1 Adduct (Dihydroxyimidazolidine Derivative)

The initial and primary reaction involves one molecule of 4-bromophenylglyoxal reacting with the guanidinium group to form a cyclic dihydroxyimidazolidine adduct. This proceeds via the following steps:

-

Nucleophilic Attack: A terminal nitrogen of the guanidinium group acts as a nucleophile, attacking the more electrophilic aldehyde carbonyl of 4-bromophenylglyoxal.

-

Second Nucleophilic Attack and Cyclization: The other terminal nitrogen of the guanidinium group then attacks the ketone carbonyl, leading to the formation of a five-membered ring.

-

Protonation: The resulting alkoxides are protonated by the aqueous solvent to yield the stable dihydroxyimidazolidine derivative.

This 1:1 adduct is often the major product under controlled reaction conditions.

Caption: Formation of the 1:1 Adduct.

Formation of the 2:1 Adduct

Under conditions of higher 4-bromophenylglyoxal concentration or longer reaction times, a second molecule of the reagent can react with the remaining nitrogen of the guanidinium group to form a 2:1 adduct.[1][4]

Caption: Formation of the 2:1 Adduct.

Experimental Protocols

The following protocols are provided as a robust starting point for the modification of arginine residues in proteins and peptides with this compound. Optimization of reagent concentrations, reaction time, and temperature may be necessary depending on the specific protein and desired degree of modification.

Protocol 1: Modification of a Protein with this compound

This protocol is designed for the general modification of a protein with accessible arginine residues.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing (appropriate MWCO)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in the Reaction Buffer. The final concentration will depend on the desired molar excess over arginine residues. A 10 to 100-fold molar excess is a good starting point.

-

Reaction Incubation: Add the this compound stock solution to the protein solution. Incubate the reaction mixture at 25-37°C for 1-4 hours. The progress of the reaction can be monitored by mass spectrometry.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM.

-

Purification: Remove excess reagent and byproducts by desalting or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Identification of Modified Arginine Residues by Mass Spectrometry

This protocol outlines the workflow for identifying the specific arginine residues that have been modified.

Materials:

-

Modified and unmodified (control) protein samples

-

Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., Trypsin, Lys-C)

-

LC-MS/MS system

Procedure:

-

Reduction and Alkylation: Denature, reduce, and alkylate the modified and control protein samples to ensure efficient digestion.

-

Proteolytic Digestion: Digest the protein samples with a suitable protease. Note that modification of arginine will block cleavage by trypsin at that site, a feature that can aid in identification.[5]

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

-

Data Analysis: Search the MS/MS data against the protein sequence database, specifying the mass modification corresponding to the addition of 4-bromophenylglyoxal (and potential dehydration) on arginine residues. The mass of the 1:1 adduct will be the mass of the original peptide plus the mass of 4-bromophenylglyoxal.

Quantitative Data and Reaction Parameters

While specific kinetic data for this compound is not widely published, data from similar phenylglyoxal derivatives can provide valuable insights into expected reaction behavior.[6]

| Parameter | Typical Value/Range | Reference |

| pH Optimum | 7.0 - 9.0 | [3][7] |

| Temperature | 25 - 37 °C | [3] |

| Molar Excess of Reagent | 10 - 100 fold over Arginine | General Practice |

| Reaction Time | 1 - 4 hours | General Practice |

| Stoichiometry | 1:1 or 2:1 (Reagent:Arginine) | [3][4] |

Note: The reaction rate is dependent on pH, with higher pH values generally leading to faster modification.[4] The choice of buffer can also influence the reaction, with bicarbonate buffers being commonly used.

Visualization of the Experimental Workflow

Caption: General workflow for protein modification and analysis.

Conclusion and Future Perspectives

The reaction of this compound with arginine provides a specific and robust method for the chemical modification of proteins. The stability of the resulting adducts and the mild reaction conditions make this an attractive strategy for a wide range of applications in chemical biology and drug development. The presence of the bromine atom opens up possibilities for further chemical transformations, enhancing the utility of this reagent. As the demand for precisely engineered bioconjugates continues to grow, arginine-specific modification strategies, such as the one detailed in this guide, will undoubtedly play an increasingly important role.

References

- 1. researchgate.net [researchgate.net]

- 2. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Probing the Architectural Landscape of Proteins: A Technical Guide to 4-Bromophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-Bromophenylglyoxal hydrate (4-BPG), a powerful chemical tool for the site-specific modification of arginine residues in proteins. Moving beyond theoretical discussions, we delve into the practical application of 4-BPG, offering a robust framework for its use in elucidating protein structure and function. This document is designed to empower researchers to leverage the unique chemical properties of 4-BPG to gain deeper insights into complex biological systems.

Introduction: The Significance of Arginine and the Utility of this compound

The guanidinium side chain of arginine residues plays a pivotal role in protein structure and function, participating in hydrogen bonding, salt bridges, and interactions with negatively charged molecules like phosphates and carboxylates. Consequently, the selective modification of arginine residues can provide invaluable information about a protein's active site, ligand binding domains, and overall tertiary and quaternary structure.

This compound emerges as a superior reagent for this purpose due to the high specificity of its α-ketoaldehyde moiety for the nucleophilic guanidinium group of arginine. The resulting covalent modification is stable, allowing for the subsequent analysis of the modified protein. The introduction of a bromine atom provides an additional advantage, serving as a heavy atom for phasing in X-ray crystallography studies, thereby aiding in the determination of three-dimensional protein structures.

Chemical Properties and Mechanism of Action

This compound, with the chemical formula C8H7BrO3 and a molecular weight of 231.04 g/mol , is a solid at room temperature.[1][2][3] Its reactivity stems from the two adjacent carbonyl groups, which readily react with the guanidinium group of arginine residues under mild physiological conditions (pH 7-9) to form a stable cyclic adduct.[4] This irreversible modification neutralizes the positive charge of the arginine residue and introduces a bulky bromophenyl group, which can significantly perturb the local environment and, in turn, the protein's function.

Diagram of the Reaction Mechanism

References

- 1. Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring protein-protein interactions for the development of new analgesics | Semantic Scholar [semanticscholar.org]

- 4. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 4-Bromophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Arginine-Specific Labeling

In the landscape of protein bioconjugation, the ability to selectively modify specific amino acid residues is paramount for elucidating protein structure, function, and for the development of targeted therapeutics. While lysine and cysteine residues have traditionally been the workhorses for protein labeling, their high abundance and nucleophilicity can often lead to heterogeneous products. The guanidinium side chain of arginine, with its unique chemical properties and relatively lower abundance, presents a strategic target for achieving more controlled and specific protein modifications.[1]

4-Bromophenylglyoxal hydrate emerges as a powerful tool for such specific modifications. This α-dicarbonyl compound exhibits a pronounced selectivity for the guanidinium group of arginine residues under mild conditions, leading to the formation of a stable covalent adduct.[2][3] This application note provides a comprehensive guide to the principles and practice of protein labeling using this compound, offering detailed protocols and expert insights to ensure robust and reproducible results in your research endeavors.

Mechanism of Action: The Chemistry of Arginine-Specific Modification

The selective reaction of this compound with arginine hinges on the nucleophilic character of the guanidinium group. The reaction proceeds through the formation of a stable cyclic adduct. While the precise mechanism can involve several intermediates, the generally accepted pathway is initiated by the nucleophilic attack of one of the guanidinium nitrogens on one of the carbonyl carbons of the glyoxal moiety. A subsequent intramolecular cyclization and dehydration leads to the formation of a dihydroxy-imidazoline derivative. It is understood that two molecules of phenylglyoxal react with each guanidinium group.[3][4]

The reaction is highly dependent on pH, with optimal rates typically observed in the range of 7.0 to 8.0.[3] Below this range, the guanidinium group is fully protonated and less nucleophilic, while at higher pH values, the stability of the labeling reagent and the protein itself can be compromised.

Caption: Reaction of 4-Bromophenylglyoxal with Arginine.

Core Protocol: Labeling of a Target Protein with this compound

This protocol provides a general framework for the labeling of a protein with this compound. Optimal conditions, particularly the molar excess of the labeling reagent and incubation time, may need to be determined empirically for each specific protein.

Materials and Reagents

-

Target Protein

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Solution: 1 M Arginine solution, pH 7.5

-

Desalting columns or dialysis cassettes for purification

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Experimental Workflow

Caption: Protein Labeling Workflow.

Step-by-Step Procedure

-

Protein Preparation:

-

Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) that could potentially compete with the labeling reaction.

-

-

Preparation of this compound Stock Solution:

-

Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Note: this compound is sensitive to moisture and should be handled accordingly.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired molar excess (a starting point of 20-fold molar excess is recommended).

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Solution to a final concentration of 100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

-

Characterization of the Labeled Protein:

-

Determine the degree of labeling and confirm the site of modification using techniques such as mass spectrometry.[5]

-

Validation and Control Experiments

To ensure the specificity of the labeling reaction, a control experiment should be performed.

-

Competitive Inhibition: Pre-incubate the protein with a large excess (e.g., 100-fold) of free L-arginine for 30 minutes before adding the this compound. A significant reduction in labeling will confirm that the modification is specific to arginine residues.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can lead to aggregation. |

| This compound Molar Excess | 10 - 100-fold | Optimize for each protein. |

| Reaction pH | 7.0 - 8.0 | Crucial for reaction efficiency.[3] |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Incubation Time | 1 - 4 hours | Monitor reaction progress if possible. |

| Quenching Reagent | 100 mM L-arginine | Effectively scavenges unreacted label. |

Downstream Applications and Analysis

Proteins labeled with this compound can be utilized in a variety of applications:

-

Structural Mass Spectrometry: The bromine atom provides a unique isotopic signature that can aid in the identification of modified peptides in mass spectrometry analysis.[5]

-

Probing Protein-Protein Interactions: Mapping the accessibility of arginine residues can provide insights into protein interaction interfaces.

-

Enzyme Active Site Studies: Modification of critical arginine residues in an enzyme's active site can be used to study enzyme mechanism and inhibition.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Suboptimal pH | Ensure the reaction buffer is within the recommended pH range of 7.0-8.0. |

| Inactive Reagent | Prepare a fresh stock solution of this compound immediately before use. | |

| Inaccessible Arginine Residues | The arginine residues on your protein may be buried within the protein structure. Consider partial denaturation if native structure is not required. | |

| Protein Precipitation | High Reagent Concentration | Reduce the molar excess of the labeling reagent. |

| Protein Instability | Optimize buffer conditions (e.g., add glycerol or other stabilizers). | |

| Non-specific Labeling | Reaction pH too high | Lower the pH to within the optimal range. While phenylglyoxals are highly selective for arginine, side reactions with lysine can occur at higher pH values.[3] |

Safety and Handling

This compound is an irritant. Always handle this chemical in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enhancing Proteomic Analysis with 4-Bromophenylglyoxal Hydrate Derivatization for Mass Spectrometry

Abstract

The analysis of arginine-containing peptides by mass spectrometry (MS) can be challenging due to the highly basic nature of the guanidino group, which can lead to charge state complexity, poor fragmentation, and ambiguous sequence information. This application note details a robust chemical derivatization strategy using 4-Bromophenylglyoxal hydrate to specifically modify arginine residues. This modification neutralizes the guanidino group's high basicity and introduces a bromine atom, which serves as a unique isotopic signature. The result is improved chromatographic performance, more predictable fragmentation patterns in tandem MS (MS/MS), and simplified, more confident peptide identification. We provide a comprehensive overview of the reaction mechanism, a step-by-step protocol for sample preparation, and guidance on data interpretation for researchers in proteomics, drug development, and protein biochemistry.

Introduction: Overcoming the Arginine Challenge in Proteomics

In bottom-up proteomics, proteins are enzymatically digested, typically with trypsin, which cleaves C-terminal to arginine (Arg) and lysine (Lys) residues. While essential for generating peptides of a suitable size for MS analysis, the presence of arginine residues can complicate downstream analysis. The guanidino side chain of arginine is one of the most basic functional groups in proteins, often sequestering the proton required for fragmentation, leading to charge-remote fragmentation or spectra dominated by neutral losses.[1][2]

Chemical derivatization offers a powerful solution to mitigate these issues.[3][4] By modifying the arginine side chain, we can alter the physicochemical properties of the peptide to enhance its analytical performance.[1][2][5] this compound emerges as a highly effective reagent for this purpose. It selectively reacts with the guanidino group, and its incorporation provides two key advantages:

-

Basicity Attenuation: The reaction converts the highly basic guanidino group into a more neutral, cyclic structure, leading to more uniform charge distribution and predictable fragmentation along the peptide backbone.[1][5]

-

Isotopic Signature: Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively).[6] This creates a characteristic 1:1 isotopic doublet for any peptide or fragment ion containing the modification, separated by approximately 2 Da, making the identification of derivatized peptides unambiguous in complex mixtures.[6]

Principle of Derivatization: The Reaction Mechanism

This compound reacts specifically with the guanidino group of arginine residues under controlled, typically acidic, conditions. The reaction proceeds via a condensation mechanism, forming a stable, substituted dihydroxy-imidazoline derivative.

The workflow for this process involves controlled incubation of the peptide sample with the derivatizing reagent, followed by a cleanup step to remove excess reagent before LC-MS/MS analysis.

The chemical transformation at the arginine side chain is the core of this technique. The glyoxal moiety of the reagent reacts with the terminal nitrogens of the guanidino group.

Detailed Application Protocol

This protocol provides a reliable method for derivatizing peptide mixtures, such as tryptic digests, for subsequent mass spectrometric analysis.

3.1. Materials and Reagents

-

This compound (Sigma-Aldrich, Cat. No. 17439 or equivalent)

-

Trifluoroacetic acid (TFA), MS-grade

-

Acetonitrile (ACN), MS-grade

-

Formic acid (FA), MS-grade

-

HEPES or Triethylammonium bicarbonate (TEAB) buffer

-

Peptide sample (e.g., tryptic digest of a protein)

-

C18 Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak, Waters)[7]

-

Standard laboratory equipment: vortex mixer, centrifuge, incubator/heat block.

3.2. Step-by-Step Derivatization Procedure

-

Sample Preparation:

-

Start with a lyophilized or concentrated peptide mixture from a protein digestion.

-

Reconstitute the peptide sample in an appropriate buffer. A common choice is 100 mM HEPES or TEAB buffer, pH 8.0, to a final peptide concentration of approximately 1 mg/mL. Scientist's Note: While the reaction proceeds under acidic conditions, starting from a slightly basic pH ensures peptides are fully solubilized before acidification.

-

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of this compound in 100% ACN.

-

Immediately before use, dilute the stock solution with reaction buffer (e.g., 5% ACN, 0.1% TFA) to a working concentration of 10 mM. Scientist's Note: The glyoxal reagent can degrade over time in aqueous solutions. Fresh preparation of the working solution is critical for achieving high reaction efficiency.

-

-

Derivatization Reaction:

-

To your peptide sample (e.g., 50 µL), add an equal volume of the 10 mM this compound working solution.

-

Acidify the reaction mixture by adding 1 µL of 10% TFA to bring the pH to approximately 2-3.

-

Vortex the mixture gently.

-

Incubate the reaction at 37°C for 60 minutes. Scientist's Note: Acidic conditions are optimal for the specific condensation reaction with the guanidinium group.[5] The incubation time and temperature can be optimized, but 37-50°C for 1-2 hours typically yields complete derivatization.

-

-

Sample Cleanup:

-

Following incubation, it is crucial to remove excess reagent and salts, which can interfere with MS analysis.[4][8]

-

Use a C18 SPE cartridge appropriate for your sample amount.

-

Activation: Wash the cartridge with 1 mL of 100% ACN.

-

Equilibration: Wash the cartridge with 2 mL of 0.1% TFA in water.

-

Loading: Load the entire reaction mixture onto the cartridge.

-

Washing: Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and excess reagent.

-

Elution: Elute the derivatized peptides with 500 µL of 50% ACN, 0.1% FA.

-

Dry the eluted sample in a vacuum centrifuge and store at -20°C until analysis.

-

3.3. LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried, derivatized peptides in a suitable solvent for reverse-phase chromatography, typically 2% ACN, 0.1% FA.

-

Chromatography: Use a standard C18 reverse-phase column with a gradient of increasing ACN concentration.[6] Derivatized peptides are generally more hydrophobic and will exhibit increased retention times compared to their unmodified counterparts.[5]

-

Mass Spectrometry Parameters:

-

MS1 Scan: Perform a full scan and look for the characteristic 1:1 isotopic doublets separated by ~2 Da, which indicate the presence of a bromine-derivatized peptide.[6]

-

MS/MS Scans (CID/HCD): Isolate the precursor ions (both isotopic peaks can be included in the isolation window or just the monoisotopic peak) and fragment using normalized collision energy (NCE) between 25-35%. The fragmentation should yield more complete b- and y-ion series compared to underivatized arginine peptides.[1][2]

-

Expected Results and Data Interpretation

The successful derivatization of an arginine residue with this compound results in a specific mass shift and a unique isotopic signature.

4.1. Mass Shift Calculation

The derivatization reaction involves the addition of a 4-bromobenzoyl group and the loss of water.

| Component | Formula | Monoisotopic Mass (Da) |

| Added Moiety | C₈H₅BrO | 195.9527 |

| Net Mass Change | C₈H₄BrO | +193.9450 |

Note: This calculation is based on the reaction of 4-Bromophenylglyoxal (C₈H₅BrO₂) with the guanidino group (CH₅N₃) leading to a stable product and the loss of 2 H₂O molecules. The precise mass shift can vary slightly based on the exact final structure, but this value is a reliable guide for data analysis. Always confirm with an empirical analysis of a standard peptide.

4.2. Interpreting the Mass Spectrum

The most telling sign of a successful derivatization is the isotopic pattern. The example below illustrates the expected MS1 profile of a derivatized peptide.

-

Unmodified Peptide: A typical peptide isotope cluster.

-